molecular formula C15H19Cl2NO3S B6506048 2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide CAS No. 898405-28-2

2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide

Cat. No. B6506048
CAS RN: 898405-28-2
M. Wt: 364.3 g/mol
InChI Key: FCFXUVUUUHRAOC-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide (DCB) is an organic compound that is used in many scientific and medical research applications. DCB is a synthetic compound that is used as a research tool to study a variety of biochemical and physiological processes. DCB is a unique compound that has the ability to interact with biological systems in a variety of ways. DCB has been used in a number of studies to investigate the effects of certain drugs and to study the mechanisms behind certain diseases.

Scientific Research Applications

2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide is used in a variety of scientific research applications. One of the most common uses of 2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide is in the study of the effects of certain drugs on biological systems. 2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide can be used to study the mechanisms behind certain diseases, as well as the effects of certain drugs on the body. 2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide has also been used in studies to investigate the effects of certain hormones on the body. Additionally, 2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide has been used in studies to study the effects of certain environmental toxins on the body.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide is not fully understood. However, it is known that 2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide binds to a specific receptor in the body, the 5-hydroxytryptamine receptor. Once bound, 2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide can activate the receptor, which can then lead to a variety of physiological effects. Additionally, 2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide has been shown to interact with other proteins and enzymes in the body, which can also lead to a variety of physiological effects.
Biochemical and Physiological Effects
2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide has been shown to have a variety of biochemical and physiological effects. 2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide has been shown to interact with a number of proteins and enzymes in the body, which can lead to a variety of physiological effects. 2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide has been shown to modulate the activity of certain enzymes, which can lead to changes in the levels of certain hormones or other biochemical compounds. Additionally, 2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide has been shown to modulate the activity of certain receptors, which can lead to changes in the activity of certain pathways in the body.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide has a number of advantages and limitations for use in lab experiments. One of the main advantages of 2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide is that it is a relatively stable compound, which makes it easier to store and use in experiments. Additionally, 2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide is relatively non-toxic, which makes it safer to use in experiments. However, 2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide is not as soluble in water as some other compounds, which can make it difficult to use in certain experiments. Additionally, 2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide can interact with other compounds in the body, which can make it difficult to control the effects of 2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide in experiments.

Future Directions

There are a number of potential future directions for research involving 2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide. One potential direction is to further investigate the biochemical and physiological effects of 2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide. Additionally, further research could be conducted to investigate the effects of 2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide on certain diseases or conditions. Additionally, further research could be conducted to investigate the effects of 2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide on certain environmental toxins. Additionally, further research could be conducted to investigate the potential therapeutic applications of 2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide. Finally, further research could be conducted to investigate the potential interactions of 2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide with other compounds in the body.

Synthesis Methods

2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide can be synthesized in a variety of ways. One of the most common methods of synthesizing 2,5-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide is through the reaction of 2,5-dichlorobenzamide with 1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide. This reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at a temperature of around 80°C. The reaction is usually completed within a few hours and yields a product that is approximately 95% pure.

properties

IUPAC Name

2,5-dichloro-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO3S/c1-10(2)8-18(12-5-6-22(20,21)9-12)15(19)13-7-11(16)3-4-14(13)17/h3-4,7,10,12H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFXUVUUUHRAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701139790
Record name 2,5-Dichloro-N-(2-methylpropyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide

CAS RN

898405-28-2
Record name 2,5-Dichloro-N-(2-methylpropyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898405-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-N-(2-methylpropyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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